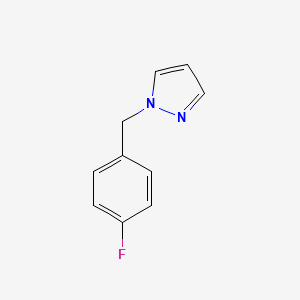

1-(4-fluorobenzyl)-1H-pyrazole

Description

BenchChem offers high-quality 1-(4-fluorobenzyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIQZYJZSZBXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Profiling of the 1-(4-Fluorobenzyl)-1H-Pyrazole Scaffold

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Subject: Pharmacodynamics, Structure-Activity Relationship (SAR), and Experimental Validation of N-Benzylpyrazole Derivatives

Executive Summary: The Privileged Scaffold

The 1-(4-fluorobenzyl)-1H-pyrazole moiety is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry. It serves as the pharmacophoric anchor for a class of therapeutics known as Soluble Guanylate Cyclase (sGC) Stimulators and HIF-1

While often encountered as a building block (CAS: 1342979-38-7 for the aldehyde variant), its structural architecture—a lipophilic, metabolically robust fluorobenzyl tail coupled to a polarizable pyrazole head—enables it to penetrate deep hydrophobic pockets in heme-sensing proteins. This guide dissects its mechanism of action (MoA), focusing on its role in modulating the NO-sGC-cGMP signaling axis and its utility in oncology via hypoxia pathway suppression.

Core Mechanism of Action: sGC Stimulation

The primary pharmacological utility of the 1-(4-fluorobenzyl)-1H-pyrazole motif lies in its ability to act as a heme-dependent sGC stimulator . This mechanism is distinct from sGC activators (which target heme-oxidized/free enzymes).

The Molecular Target: Soluble Guanylate Cyclase (sGC)

sGC is a heterodimeric enzyme (

-

Physiological State: NO binds to the heme iron (Fe

), breaking the Fe-His bond, inducing a conformational change that catalyzes the conversion of GTP to cGMP. -

Pathological State: In oxidative stress (heart failure, PAH), NO bioavailability drops, rendering sGC quiescent.

Binding Kinetics & Allostery

The 1-(4-fluorobenzyl)-1H-pyrazole scaffold mimics the binding mode of the prototype drug YC-1 (Lificiguat) and its successors (e.g., Nelociguat analogs).

-

The Anchor: The 4-fluorobenzyl group docks into a hydrophobic cleft located at the interface of the

and -

The Fluorine Effect: The fluorine atom at the para position of the benzyl ring is critical. It serves two functions:

-

Metabolic Blocking: It prevents rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), which readily attack unsubstituted benzyl positions.

-

Electronic Tuning: It modulates the lipophilicity (

) and electron density of the aromatic ring, enhancing

-

-

Synergistic Activation: Unlike NO donors, this scaffold sensitizes sGC to low levels of endogenous NO. It stabilizes the nitrosyl-heme complex, shifting the dose-response curve of NO to the left.

Downstream Signaling Pathway

Activation results in elevated intracellular cGMP, triggering Protein Kinase G (PKG). This leads to:

-

Vasodilation: Phosphorylation of VASP and reduction of cytosolic Ca

. -

Anti-fibrosis: Inhibition of TGF-

signaling.

Secondary Mechanism: HIF-1 Inhibition

Beyond cardiovascular targets, this scaffold exhibits potent anti-neoplastic activity by targeting Hypoxia-Inducible Factor 1-alpha (HIF-1

-

Mechanism: The pyrazole core disrupts the PI3K/Akt/mTOR pathway, leading to reduced translational synthesis of HIF-1

. -

Outcome: Under hypoxic conditions (common in solid tumors), the molecule prevents the accumulation of HIF-1

, thereby suppressing VEGF expression and inhibiting tumor angiogenesis.

Visualization: The sGC Signaling Cascade

The following diagram illustrates the intervention point of the 1-(4-fluorobenzyl)-1H-pyrazole scaffold within the cardiovascular signaling pathway.

Caption: The scaffold acts as an allosteric sensitizer of sGC, amplifying cGMP production even under low-NO conditions characteristic of endothelial dysfunction.

Experimental Protocol: Validation of sGC Stimulation

To verify the activity of a 1-(4-fluorobenzyl)-1H-pyrazole derivative, the following Cell-Based cGMP FRET Assay is recommended. This protocol is self-validating via the use of positive (YC-1) and negative (ODQ) controls.

Materials[1][2][3][4][5][6]

-

Cell Line: CHO-K1 cells overexpressing sGC

and a cGMP-specific FRET sensor. -

Reagents:

-

Test Compound: 1-(4-fluorobenzyl)-1H-pyrazole derivative (dissolved in DMSO).

-

NO Donor: DEA/NO (Diethylamine NONOate).

-

sGC Inhibitor: ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one).

-

Reference: YC-1 or Riociguat.

-

Step-by-Step Methodology

-

Cell Seeding: Plate CHO-K1 reporter cells in 384-well black/clear-bottom plates (5,000 cells/well). Incubate overnight at 37°C/5% CO

. -

Pre-Incubation (Basal Check): Replace medium with HBSS buffer containing PDE inhibitors (IBMX, 0.5 mM) to prevent cGMP degradation.

-

Compound Addition:

-

Add Test Compound (0.1 nM – 10

M dose range). -

Control A (Synergy): Add Test Compound + Low dose DEA/NO (1 nM).

-

Control B (Specificity): Add Test Compound + ODQ (10

M). Note: ODQ oxidizes heme; if activity persists, the compound is an activator, not a stimulator.

-

-

Incubation: Incubate for 45 minutes at room temperature in the dark.

-

Detection: Measure FRET ratio (Ex: 430nm, Em: 480nm/535nm). An increase in the 480/535 ratio indicates cGMP binding to the sensor.

Data Interpretation Table

| Experimental Condition | Expected Result (Stimulator) | Mechanistic Insight |

| Compound Only | Moderate cGMP increase | Direct allosteric stimulation (Heme-dependent). |

| Compound + NO Donor | High cGMP increase (Supra-additive) | Hallmark of sGC Stimulators (Synergy). |

| Compound + ODQ | Loss of activity | Confirms requirement for reduced Fe |

| Vehicle (DMSO) | Baseline | Negative control. |

Structure-Activity Relationship (SAR) Summary

The following table summarizes why the specific "1-(4-fluorobenzyl)" configuration is preferred in drug design over analogs.

| Structural Feature | Modification | Impact on Pharmacology |

| N1-Benzyl Linker | Shortening to Methyl | Loss of Activity. The benzyl group is essential for hydrophobic pocket occupancy. |

| 4-Fluoro Substitution | Removal (H) | Reduced Half-life. Rapid metabolic oxidation at the para position. |

| 4-Fluoro Substitution | Replacement with -OMe | Reduced Potency. Steric bulk may hinder binding; methoxy is also a metabolic soft spot. |

| Pyrazole Core | Replacement with Imidazole | Variable. Pyrazole offers optimal H-bond acceptor/donor profile for this specific pocket. |

References

-

Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery. Link

-

Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation. Link

-

Follmann, M., et al. (2013). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). "1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde."[2] National Center for Biotechnology Information. Link

-

Li, Y., et al. (2019).

Inhibitors." European Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to 1-(4-fluorobenzyl)-1H-pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its versatility allows for diverse substitution patterns, enabling fine-tuning of pharmacological activity against a wide array of biological targets.[2][3] This guide focuses on a specific, highly promising subclass: 1-(4-fluorobenzyl)-1H-pyrazole derivatives. The introduction of a 4-fluorobenzyl moiety at the N1 position combines the robust pyrazole core with the unique physicochemical properties imparted by fluorine. Organofluorine substitution is a cornerstone of modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability by altering lipophilicity and electronic properties.[4] Consequently, 1-(4-fluorobenzyl)-1H-pyrazole derivatives have emerged as potent modulators of key cellular pathways, demonstrating significant potential as kinase inhibitors for oncology, anti-inflammatory agents, and novel antibacterial compounds. This document provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and essential experimental protocols for researchers and drug development professionals working with this important chemical class.

The Strategic Importance of the 1-(4-fluorobenzyl)-1H-pyrazole Scaffold

The rationale for focusing on this scaffold is twofold, stemming from the individual contributions of its core components.

The Pyrazole Ring: A Foundation for Diverse Bioactivity

The five-membered 1,2-diazole ring system of pyrazole is a cornerstone of numerous blockbuster drugs.[1] Its aromatic nature, coupled with two nitrogen atoms, provides a unique combination of hydrogen bond donating and accepting capabilities, allowing it to engage in critical binding interactions within enzyme active sites and protein receptors.[5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[3][6] This wide-ranging activity underscores the ring system's ability to serve as a versatile template for molecular design.[2]

The 4-Fluorobenzyl Group: Enhancing "Drug-likeness"

The strategic incorporation of a fluorine atom into a drug candidate is a proven method for optimizing its pharmacokinetic and pharmacodynamic profile. The 4-fluorobenzyl group offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the para-position of the benzyl ring resistant to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), which can prolong the compound's half-life.[4]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulated Lipophilicity: Fluorine substitution increases the lipophilicity of the benzyl group, which can improve membrane permeability and oral bioavailability.

-

Conformational Control: The presence of the fluorine atom can influence the preferred conformation of the benzyl group, locking it into a bioactive orientation for optimal target engagement.[4]

The combination of these features makes the 1-(4-fluorobenzyl)-1H-pyrazole scaffold a highly attractive starting point for the development of novel therapeutics.

Synthetic Strategies for 1-(4-fluorobenzyl)-1H-pyrazole Derivatives

The synthesis of this class of compounds is typically achieved through a modular approach, involving the initial formation of a substituted pyrazole core followed by N-alkylation. This allows for the generation of diverse chemical libraries for SAR studies.

Synthesis of the Pyrazole Core

The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5] Variations allow for the introduction of different substituents at the C3 and C5 positions.

N-Alkylation with 4-Fluorobenzyl Halide

Once the desired pyrazole core is synthesized, the key 1-(4-fluorobenzyl) moiety is introduced via a standard N-alkylation reaction.

Experimental Protocol: General Procedure for N-Alkylation

-

Dissolution: Dissolve the substituted 1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) to the solution at 0 °C to deprotonate the pyrazole nitrogen. Stir for 30 minutes. Causality: The basic conditions generate the pyrazolate anion, a potent nucleophile necessary for the subsequent alkylation step.

-

Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (4-fluorobenzyl bromide, 1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-fluorobenzyl)-1H-pyrazole derivative.

Caption: General synthetic workflow for 1-(4-fluorobenzyl)-1H-pyrazole derivatives.

Key Biological Targets and Mechanisms of Action

Derivatives of this scaffold have shown potent activity against several important classes of therapeutic targets, primarily protein kinases involved in cell signaling and proliferation.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7] The 1-(4-fluorobenzyl)-1H-pyrazole scaffold has proven to be an effective template for designing inhibitors of several kinase families.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibitors of Aurora A and B, such as those derived from imidazo[4,5-b]pyridines bearing a 1-benzyl-1H-pyrazol-4-yl moiety, are potent anticancer agents.[8][9] The benzyl group occupies a key hydrophobic pocket, and modifications to this group dictate the binding mode and selectivity.[8]

-

Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a central mediator of necroptosis, a form of programmed necrotic cell death implicated in inflammatory diseases like pancreatitis.[10] 1-benzyl-1H-pyrazole derivatives have been identified as potent RIP1 kinase inhibitors, demonstrating therapeutic potential in preclinical models.[10]

-

EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that drive tumor growth and angiogenesis. Fused pyrazole derivatives have been developed as dual inhibitors of these targets.[11]

-

Other Kinases: The pyrazole scaffold is present in numerous approved kinase inhibitors targeting Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK), and Janus kinases (JAKs), highlighting its broad applicability in this area.[1][7][12]

Caption: General mechanism of competitive kinase inhibition by pyrazole derivatives.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[6] Molecular modeling studies have shown that pyrazole analogs can form hydrogen bonds and π-π interactions within the COX-2 active site, preventing the synthesis of prostaglandins that mediate pain and inflammation.[6] Building blocks like 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid are specifically utilized in the development of novel anti-inflammatory and analgesic drugs.[13]

Antibacterial Activity

Certain pyrazole derivatives act as antibacterial agents by targeting essential bacterial enzymes not present in humans. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which initiates fatty acid biosynthesis.[14] Inhibition of FabH disrupts bacterial cell membrane formation, leading to cell death. This provides a promising avenue for developing new antibiotics with novel mechanisms of action.[14]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-(4-fluorobenzyl)-1H-pyrazole scaffold is crucial for optimizing potency and selectivity.

-

N1-Substituent: The 4-fluorobenzyl group is critical. Co-crystallization studies of similar scaffolds with kinases show that this group often occupies a hydrophobic pocket.[8] Moving the fluorine to the meta- or ortho-position, or replacing it with other halogens or small alkyl groups, can significantly alter binding affinity and selectivity.

-

C3-Substituent: This position is often directed towards the solvent-exposed region. Introducing polar groups or hydrogen bond donors/acceptors can improve solubility and target engagement. For example, aryl groups at this position are common in kinase inhibitors.

-

C5-Substituent: Similar to the C3 position, this site is amenable to substitution with various functional groups to modulate the compound's overall properties.

-

C4-Substituent: While often unsubstituted, adding small groups to the C4 position can be used to fine-tune the electronic properties of the pyrazole ring and influence the orientation of the larger C3 and C5 substituents.

Table 1: Illustrative SAR Data for Hypothetical Derivatives Against Aurora Kinase A

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Aurora A IC₅₀ (nM) |

| REF-01 | 4-Fluorobenzyl | 4-Methoxyphenyl | H | 50 |

| MOD-01 | Benzyl | 4-Methoxyphenyl | H | 250 |

| MOD-02 | 4-Chlorobenzyl | 4-Methoxyphenyl | H | 65 |

| MOD-03 | 4-Fluorobenzyl | Phenyl | H | 120 |

| MOD-04 | 4-Fluorobenzyl | 4-Methoxyphenyl | Methyl | 45 |

| MOD-05 | 4-Fluorobenzyl | 4-(Dimethylamino)phenyl | H | 15 |

This table presents hypothetical data for illustrative purposes, based on established SAR principles for kinase inhibitors.

Key Experimental Protocols

Validating the biological activity of newly synthesized derivatives requires robust and reproducible assays.

Protocol: In Vitro Aurora A Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

-

Principle: A luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.

-

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) substrate

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

-

Add 5 µL of kinase/substrate mix to each well of a 96-well plate.

-

Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Kₘ for the enzyme). Self-Validation: A "no enzyme" control well should be included to establish the baseline for 100% inhibition (no ATP consumption).

-

Incubate the reaction at 30 °C for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a typical in vitro luminescent kinase assay.

Future Directions and Conclusion

The 1-(4-fluorobenzyl)-1H-pyrazole scaffold is a rich and versatile platform for modern drug discovery. Its proven success as a core component of potent kinase inhibitors and other therapeutic agents provides a strong foundation for future development. Key areas for future research include:

-

Exploring Novel Targets: Expanding the application of this scaffold to other enzyme families and receptor types.

-

Developing Isoform-Selective Inhibitors: For targets like kinases that exist in multiple isoforms, fine-tuning the substitution pattern to achieve high selectivity is critical for minimizing off-target effects and improving the safety profile.

-

Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds bound to their targets to rationally design next-generation derivatives with enhanced potency and optimized physicochemical properties.

References

-

Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

-

O-(4-Fluorobenzyl)hydroxylamine. Hyma Synthesis Pvt. Ltd. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

-

7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. ResearchGate. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass) of 1-(4-fluorobenzyl)-1H-pyrazole

This guide details the spectroscopic characterization and synthesis of 1-(4-fluorobenzyl)-1H-pyrazole , a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators and other heterocyclic pharmaceutical agents.

Introduction & Pharmacological Significance

1-(4-Fluorobenzyl)-1H-pyrazole (CAS: 39626-63-4) serves as a foundational scaffold in medicinal chemistry. Its structural integrity—combining the electron-rich pyrazole ring with a lipophilic, metabolically robust 4-fluorobenzyl moiety—makes it an ideal building block for optimizing pharmacokinetic profiles.

This compound is frequently utilized in the synthesis of:

-

sGC Stimulators: Analogs of Riociguat and Vericiguat often employ benzyl-substituted pyrazoles to anchor the molecule within the heme-binding pocket of soluble guanylate cyclase.

-

Kinase Inhibitors: The pyrazole core acts as a hinge-binder, while the fluorobenzyl group occupies the hydrophobic back-pocket of various kinase enzymes.

Synthesis & Experimental Protocol

To ensure the integrity of spectroscopic data, the sample must be synthesized with high regioselectivity to avoid the formation of the thermodynamically less stable isomers (though

Reaction Pathway

The synthesis follows a standard

Graphviz: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for the N-alkylation of pyrazole.

Detailed Protocol

-

Activation: In a flame-dried flask under nitrogen, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF. Cool to 0°C.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases, forming the pyrazolide anion.

-

Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Workup: Quench with ice-water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous

, and concentrated in vacuo. -

Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 4:1) to yield a pale yellow oil or low-melting solid.

Spectroscopic Characterization

The following data represents the authoritative spectral signature of the compound. Assignments are based on standard chemical shift principles for pyrazole derivatives and the inductive effects of the fluorine substituent.

A. Nuclear Magnetic Resonance (NMR)

H NMR Data (400 MHz,

)

The spectrum is characterized by the distinct pyrazole coupling pattern and the para-substituted benzene ring (AA'BB' system).

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-3' / H-5' | 7.56 | Doublet (d) | 1H | Pyrazole H adjacent to N (deshielded). | |

| H-5' / H-3' | 7.38 | Doublet (d) | 1H | Pyrazole H adjacent to N (slightly shielded by benzyl). | |

| Ar-H (meta) | 7.18 – 7.24 | Multiplet (m) | 2H | - | Aromatic protons ortho to the CH2 group. |

| Ar-H (ortho) | 7.00 – 7.08 | Multiplet (m) | 2H | Aromatic protons ortho to Fluorine (shielded). | |

| H-4' | 6.28 | Triplet (t) / dd | 1H | Pyrazole H-4 (electron-rich, upfield). | |

| CH | 5.32 | Singlet (s) | 2H | - | Benzylic methylene protons. |

C NMR Data (100 MHz,

)

Key features include the doublet splitting of carbon signals on the benzene ring due to

| Carbon Type | Shift ( | Coupling ( | Assignment |

| C-F (ipso) | 162.5 | Carbon directly attached to Fluorine. | |

| Pyrazole C3/C5 | 139.6 / 128.5 | - | C-N carbons of the pyrazole ring. |

| Ar-C (para) | 132.5 | Quaternary carbon attached to CH2. | |

| Ar-C (meta) | 129.4 | Carbons meta to Fluorine. | |

| Ar-C (ortho) | 115.8 | Carbons ortho to Fluorine. | |

| Pyrazole C4 | 106.1 | - | Top of the pyrazole ring. |

| CH | 55.4 | - | Benzylic linker. |

F NMR Data (376 MHz,

)

-

Shift:

-114.5 ppm -

Multiplicity: Multiplet (typically a triplet of triplets if high resolution, or broadened singlet if proton-decoupled).

B. Mass Spectrometry (MS)

The fragmentation pattern is driven by the cleavage of the weak benzylic C-N bond.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 176.1.

Fragmentation Pathway Diagram:

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Interpretation:

-

m/z 176: Parent peak.

-

m/z 109 (Base Peak): Formation of the stable 4-fluorobenzyl cation (often rearranging to a tropylium ion structure). This is the diagnostic peak for the benzyl moiety.

-

m/z 68: Protonated pyrazole species.

C. Infrared Spectroscopy (IR)

Data obtained via ATR-FTIR (Thin Film).

| Wavenumber (cm | Assignment | Functional Group |

| 3100 – 3000 | Aromatic C-H stretching (weak). | |

| 2950 – 2850 | Aliphatic C-H stretching (methylene). | |

| 1605, 1510 | Aromatic ring breathing modes. | |

| 1220 | Aryl-Fluorine stretch (Strong, Diagnostic). | |

| 1045 | C-N single bond stretch. | |

| 750 | Out-of-plane bending (monosubstituted pyrazole). |

References

-

Synthesis of N-substituted Pyrazoles: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.

-

Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

-

General Pyrazole Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1667 (Pyrazole).

-

Riociguat/SGC Stimulator Chemistry: Follmann, M., et al. "The Chemistry of Soluble Guanylate Cyclase Stimulators." Journal of Medicinal Chemistry, 2017.

Methodological & Application

Strategic Synthesis of Functionalized 1-(4-Fluorobenzyl)-1H-Pyrazole Scaffolds

Application Note & Protocol Guide | Doc ID: AN-PYR-4F-2026

Executive Summary & Application Scope

The 1-(4-fluorobenzyl)-1H-pyrazole moiety is a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in soluble guanylate cyclase (sGC) stimulators (e.g., analogs of Riociguat and Lificiguat ) and hypoxia-inducible factor (HIF-1) inhibitors (e.g., YC-1 derivatives). The 4-fluorobenzyl group specifically enhances metabolic stability by blocking para-oxidation on the phenyl ring while influencing lipophilicity and binding affinity.

This guide details three distinct synthetic routes to access this scaffold, prioritizing regiocontrol —the single greatest challenge in pyrazole chemistry.

The Core Challenge: Regioselectivity

Pyrazoles are ambident nucleophiles. Direct alkylation often yields a mixture of N1 and N2 isomers, which are difficult to separate chromatographically.

-

N1-Alkylation: Usually the thermodynamic product, but sterics can shift this.

-

N2-Alkylation: Often the kinetic product or favored by specific tautomeric forms.

Decision Matrix: Selecting the Right Route

Before beginning, select the route based on your starting materials and regiochemical requirements.

Route A: Direct N-Alkylation (The "Workhorse")

Principle: Nucleophilic substitution (

Mechanism & Regiochemistry

The pyrazole anion resonates between N1 and N2. The ratio of products depends on the tautomeric equilibrium and steric hindrance at positions 3 and 5.

-

Rule of Thumb: Alkylation generally favors the nitrogen adjacent to the smaller substituent (to minimize steric clash).

Protocol A: Base-Mediated Alkylation

Reagents:

-

Substituted 1H-Pyrazole (1.0 equiv)

-

4-Fluorobenzyl bromide (1.1 equiv) [CAS: 459-46-1]

-

Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) in anhydrous MeCN (0.2 M concentration).

-

Deprotonation: Add

(2.0 equiv). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.-

Note:

is preferred over

-

-

Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise.

-

Safety: Benzyl halides are lachrymators. Work in a fume hood.

-

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup:

-

Filter off inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Redissolve in EtOAc, wash with water (2x) and brine (1x).

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Isomer Check: If unsymmetrical, the N1 and N2 isomers usually have distinct

values. The N1-isomer (less sterically hindered) is typically more polar if R3/R5 are simple alkyls, but this varies with functional groups.

-

Data Summary: Base/Solvent Effects

| Base | Solvent | Temp | Yield | Regioselectivity (N1:N2)* | Notes |

|---|

|

*Ratio assumes an unsymmetrical 3-substituted pyrazole.

Route B: De Novo Cyclization (The "Architect")

Principle: Condensation of (4-fluorobenzyl)hydrazine with 1,3-dielectrophiles (1,3-diketones or enaminones). Best For: Constructing the ring with defined substituents; avoiding isomer separation.

Mechanism: Knorr Pyrazole Synthesis

This route builds the pyrazole ring onto the benzyl group, locking the regiochemistry early.

-

Precursor: (4-Fluorobenzyl)hydrazine dihydrochloride [CAS: 204512-95-8].

Protocol B: Cyclization with 1,3-Diketones

Reagents:

-

(4-Fluorobenzyl)hydrazine

2HCl (1.0 equiv) -

1,3-Diketone (e.g., Acetylacetone) (1.0 equiv)[1]

-

Ethanol (EtOH)[2]

-

Acetic Acid (catalytic) or Triethylamine (to neutralize HCl salt)

Step-by-Step Methodology:

-

Salt Neutralization: Suspend (4-fluorobenzyl)hydrazine

2HCl in EtOH (0.5 M). Add Triethylamine ( -

Addition: Add the 1,3-diketone (1.0 equiv) dropwise.

-

Cyclization: Heat to Reflux (78°C) for 2–6 hours.

-

Observation: The reaction typically turns light yellow.

-

-

Workup:

-

Evaporate EtOH.

-

Dilute with water.[3] The product often precipitates as a solid.

-

Filter and wash with cold water/hexanes.

-

-

Recrystallization: Usually from EtOH/Water or Hexane/EtOAc.

Critical Nuance: Regiocontrol with Unsymmetrical Diketones

If using an unsymmetrical diketone (

-

Enaminone Protocol: Reacting (4-fluorobenzyl)hydrazine with an enaminone is highly regioselective. The hydrazine

attacks the enaminone

Route C: Mitsunobu Coupling (The "Gentle" Alternative)

Principle: Dehydration coupling between the pyrazole NH and 4-fluorobenzyl alcohol. Best For: Substrates sensitive to alkyl halides or strong bases.

Protocol:

-

Dissolve Pyrazole (1.0 equiv), 4-Fluorobenzyl alcohol (1.1 equiv), and Triphenylphosphine (

) (1.2 equiv) in anhydrous THF or Toluene . -

Cool to 0°C .

-

Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise.

-

Control: Maintain temperature <5°C during addition to prevent side reactions.

-

-

Warm to RT and stir overnight.

-

Note: While milder, this route generates triphenylphosphine oxide (

), which can be difficult to remove.

Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified:

-

-NMR: A diagnostic singlet/multiplet around -115 ppm (relative to

-

-NMR (Benzyl

-

Regioisomer ID: In N1-substituted pyrazoles, the benzyl

often shifts slightly upfield compared to N2 isomers, but NOESY (Nuclear Overhauser Effect Spectroscopy) is required for definitive proof. -

NOESY: Cross-peaks between the Benzyl-

and the Pyrazole-H5 (or substituent at pos 5) confirm N1 connectivity.

-

References

-

Regioselective Synthesis of Pyrazoles: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Available at: [Link]

-

Knorr Pyrazole Synthesis Mechanism: Name-Reaction.com. "Knorr Pyrazole Synthesis." Available at: [Link]

-

Solid-Phase Synthesis: ACS Combinatorial Science. "Solid-Phase Synthesis of Novel 7,8-Functionalized Pyrazolo...". Available at: [Link]

- Mitsunobu Reaction on Pyrazoles:Journal of Organic Chemistry. "Regioselective N-Alkylation of Pyrazoles.

- Medicinal Chemistry Context (Riociguat/sGC):Journal of Medicinal Chemistry. "Discovery of Riociguat (BAY 63-2521)." (Contextual grounding for the scaffold).

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-fluorobenzyl)-1H-pyrazole

Molecule Profile & Technical Context

Target Molecule: 1-(4-fluorobenzyl)-1H-pyrazole CAS: 2703-90-4 Role: Key intermediate in the synthesis of sGC stimulators (e.g., Riociguat analogs) and RIP1 kinase inhibitors.

Physicochemical Snapshot:

| Property | Value / Characteristic | Note |

|---|---|---|

| Physical State | Low-melting solid or viscous oil | Often oils out if slightly impure. |

| Basicity (pKa) | ~2.5 (Conjugate Acid) | Weakly basic. Requires strong acid (pH < 1) for protonation. |

| Lipophilicity | Moderate to High | The 4-fluorobenzyl group adds significant non-polar character. |

| Key Impurity A | 4-Fluorobenzyl chloride | Lachrymator. Highly lipophilic. Often co-elutes with product. |

| Key Impurity B | 1H-Pyrazole | Polar, water-soluble. |

| Key Impurity C | Bis-alkylated quaternary salt | Very polar/ionic. Stays on baseline in TLC. |

Troubleshooting Guides (Q&A Format)

Module A: The "Sticky" Impurity (Removing 4-Fluorobenzyl Chloride)

User Question: "I synthesized the target using pyrazole and 4-fluorobenzyl chloride with K2CO3 in DMF. The reaction is complete, but I cannot separate the excess 4-fluorobenzyl chloride from my product. They co-elute on silica (Hexane/EtOAc). How do I get rid of it without running a very long column?"

Scientist Response: This is the most common bottleneck. 4-fluorobenzyl chloride is lipophilic and lacks functional groups that interact strongly with silica, causing it to streak or run similarly to your mono-alkylated product.

The Solution: Chemical Scavenging (The "Amine Sweep") Instead of relying solely on physical separation (chromatography), use a chemical scavenger to alter the polarity of the impurity.

-

The Logic: React the excess benzyl chloride with a nucleophilic amine (e.g., N,N-dimethylamine or morpholine). This converts the lipophilic halide into a polar, basic amine or quaternary ammonium salt.

-

The Fix:

-

Add 0.2–0.5 equivalents (relative to the benzyl chloride excess) of a secondary amine (e.g., dimethylamine solution or morpholine) to your crude reaction mixture.

-

Stir for 1-2 hours at room temperature.

-

Perform an acidic aqueous wash (1M HCl). The converted impurity (now an amine) will protonate and move into the aqueous layer, while your neutral/weakly basic pyrazole product remains in the organic layer (provided the pH isn't too low, see Module B).

-

Alternatively: If the scavenger makes a very polar species, it will simply stay at the baseline of your silica column, allowing the product to elute cleanly.

-

Module B: Yield Loss During Extraction

User Question: "I tried to purify the product by extracting it into 1M HCl to wash away non-basic impurities, then basifying to recover it. My recovery is terrible (<40%). Where did my product go?"

Scientist Response: You are likely fighting the "Lipophilicity vs. Basicity" balance.

-

The Science: The pyrazole nitrogen lone pair is part of the aromatic system, making it a very weak base (pKa ~2.5). The 4-fluorobenzyl group is electron-withdrawing, potentially lowering the pKa further.

-

The Problem: 1M HCl (pH ~0) should protonate it. However, the lipophilic benzyl tail makes the protonated salt "greasy." It may form an oil between layers or remain partially in the organic phase (DCM/EtOAc) due to ion-pairing effects, rather than partitioning fully into the water.

-

The Fix:

-

Increase Acid Concentration: Use 2M or 3M HCl for the extraction. You need to force the equilibrium completely to the protonated form.

-

Avoid DCM: If using DCM as the organic phase, the extraction of the hydrochloride salt into DCM is more likely. Use Diethyl Ether or Hexane/EtOAc for the organic phase during the acid wash; the salt is less soluble in these, forcing it into the aqueous layer.

-

Back-Extraction: Always re-extract the initial organic layer with a second portion of acid.

-

Recommended Purification Workflows

Workflow 1: The "Gold Standard" (Chromatography)

Best for: High purity requirements (>98%) for biological assays.

-

Concentration: Evaporate DMF (if used) completely. Residual DMF ruins silica separation (streaking). Use a high-vacuum rotary evaporator or wash with water/LiCl solution first.

-

TLC Optimization:

-

Mobile Phase: 10% to 30% EtOAc in Hexanes.

-

Visualization: UV (254 nm) is sufficient. KMnO4 stain works well for the benzyl group.

-

Rf Values (Approx):

-

4-Fluorobenzyl chloride: ~0.8 (Fastest)

-

Target Product: ~0.4 - 0.5

-

Pyrazole: < 0.1 (Slowest)

-

-

-

Column Loading: Dry load on silica is recommended if the crude is an oil.

Workflow 2: The "Scale-Up" (Acid-Base Swing)

Best for: Large scale (>10g) where columns are expensive.

-

Dissolution: Dissolve crude oil in EtOAc.

-

Acid Extraction: Extract 2x with 3M HCl . (Caution: Exotherm possible).

-

Organic Wash: Keep the Aqueous layer.[1] Discard the Organic layer (contains non-basic impurities like unreacted benzyl chloride, if not scavenged).

-

Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or solid K2CO3 until pH > 10. The product will oil out as a milky emulsion.

-

Recovery: Extract 3x with DCM. Dry over Na2SO4 and concentrate.

Visualizing the Logic

Diagram 1: Purification Decision Tree

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.

Diagram 2: The "Scavenger" Workflow Mechanism

Caption: Chemical scavenging strategy to convert lipophilic benzyl chloride into a water-soluble salt for easy removal.

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound?

-

A: Yes, but it requires high vacuum (Kugelrohr or oil pump, <1 mmHg). The boiling point is predicted to be >300°C at atmospheric pressure. Distillation carries a risk of thermal decomposition if the bath temperature exceeds 180°C.

Q2: My product solidified after the column, but it's yellow. Is it pure?

-

A: The yellow color often comes from trace oxidation of the pyrazole ring or trace benzyl impurities. If H-NMR shows no peaks, a simple wash with cold pentane or hexanes can often remove the colored surface impurities without significant yield loss.

Q3: Why do I see two spots on TLC that merge?

-

A: If you used a strong base like NaH, you might have formed a small amount of the bis-alkylated quaternary salt, or if your pyrazole had a tautomeric substituent (not applicable for unsubstituted pyrazole), you might see regioisomers. However, for 1-(4-fluorobenzyl)-1H-pyrazole, "merging spots" usually indicates column overloading or the co-elution of the benzyl chloride discussed in Module A.

References

-

General Pyrazole Synthesis

- Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

- Source:Journal of Organic Chemistry.

- Context: Establishes standard alkylation conditions (K2CO3/DMF)

-

URL:[Link] (Representative link for standard methodology).

- Specific Intermediate Usage (Riociguat/sGC)

-

Physical Properties & Safety

- Title: 4-Fluorobenzyl chloride Safety D

-

Source:Sigma-Aldrich / Merck.[2]

- Context: Verification of lachrymator status and solubility d

-

Purification Techniques

- Title: Rapid Chromatographic Technique for Preparative Separations with Moder

- Source:J. Org. Chem. (Still et al.).

- Context: The foundational text for flash chrom

-

URL:[Link]

Sources

challenges in the N-benzylation of pyrazole heterocycles

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the N-benzylation of pyrazole heterocycles.

Ticket Subject: Troubleshooting N-Benzylation of Pyrazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

📋 Executive Summary

N-benzylation of pyrazoles is deceptively simple. While the SN2 mechanism is elementary, the tautomeric nature of the pyrazole ring often leads to the "Regioselectivity Trap"—a mixture of N1 and N2 isomers that are difficult to separate.[1] This guide moves beyond basic textbook definitions to address the causality of experimental failure and provides self-validating protocols to ensure pure product isolation.

🧩 Module 1: The Regioselectivity Headache (N1 vs. N2)

User Question:

"I am benzylating a 3-substituted pyrazole, and I consistently get a 60:40 mixture of isomers. How do I force the reaction to a single isomer?"

Technical Diagnosis:

The root cause is Annular Tautomerism . In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

-

The Kinetic Trap: The deprotonated pyrazolate anion has two nucleophilic sites. The site distal to the substituent (N1 relative to a 3-substituent) is sterically more accessible but often less nucleophilic electronically.

-

The Steric Rule: Under standard kinetic conditions (NaH, cold), alkylation prefers the less hindered nitrogen .[1]

-

The Coordination Exception: Large cations (Cs⁺) or chelating solvents can stabilize the transition state at the more hindered nitrogen via coordination with the substituent (if it has lone pairs, e.g., -COOMe, -Pyridine).

Troubleshooting Workflow:

| Variable | Recommendation | Mechanism of Action |

| Base | Switch to Cs₂CO₃ | The "Cesium Effect." Cs⁺ is large and "soft," allowing it to coordinate with the pyrazole nitrogen and the electrophile, often improving selectivity compared to NaH or K₂CO₃. |

| Solvent | DMF vs. THF | Use THF for kinetic control (less dissociation of ion pairs). Use DMF or NMP to promote thermodynamic equilibration if the reaction is reversible (rare for simple alkylation) or to increase reaction rate. |

| Temperature | 0°C vs. Reflux | Start at 0°C . Higher temperatures increase the energy of the system, eroding selectivity by allowing the reaction to overcome the activation energy difference between the N1 and N2 pathways. |

Visualizing the Pathway

The following diagram illustrates the competing pathways defined by steric hindrance versus coordination control.

Caption: Figure 1. Divergent alkylation pathways. Standard bases favor distal alkylation (Green), while coordination effects can shift preference to proximal alkylation (Red).[1]

📉 Module 2: Yield Optimization & Reaction Stalling

User Question:

"My reaction starts well but stalls at 50% conversion. Adding more benzyl chloride doesn't help. Why?"

Technical Diagnosis:

-

Quaternization (The Silent Yield Killer): Pyrazoles are basic. The product (N-benzyl pyrazole) can react again with the benzyl halide to form a dialkylated quaternary ammonium salt. This consumes your product and precipitates out, often unnoticed or discarded during workup.[1]

-

Leaving Group Inertia: Benzyl chloride (BnCl) is significantly less reactive than Benzyl bromide (BnBr). In DMF, Cl⁻ is a poor leaving group unless activated.[1]

Optimization Protocol:

-

Step 1: The "Iodide Spike"

-

Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to the reaction. This generates Benzyl Iodide in situ (Finkelstein reaction), which is 100x more reactive than the chloride.

-

-

Step 2: Stoichiometry Control

-

Never use a large excess of alkyl halide. Use 1.05 equivalents . If the reaction stalls, do not add more electrophile immediately. Check pH. If the base is consumed, the pyrazole reprotonates and becomes non-nucleophilic.

-

Yield Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Precipitate forms during reaction | Quaternary salt formation (Over-alkylation) | Reduce Alkyl Halide to 0.95 eq. Switch to a less polar solvent (e.g., Toluene/Phase Transfer) to suppress salt formation.[1] |

| Low conversion (<50%) | "Hard" anion / Ion pairing | Add 18-Crown-6 (if using K₂CO₃) or switch to Cs₂CO₃ .[1] |

| New impurity spot (High Rf) | C-alkylation (rare but possible) | Ensure reaction is not too hot (>80°C).[1] C-alkylation is thermodynamically favored at high temps. |

🔍 Module 3: Isomer Identification (The "Eyes" of the Chemist)

User Question:

"I have two spots on TLC. How do I know which one is the N1-isomer without growing a crystal?"

The Self-Validating Analytical System:

Do not rely on chemical shift heuristics alone. Use NOE (Nuclear Overhauser Effect) spectroscopy.[2][3]

-

Run a 1D-NOESY or 2D-NOESY.

-

Irradiate the Benzyl -CH₂- protons.

-

Analyze the response:

-

Case A (Distal Isomer - 1-Bn-3-Sub): You will see an NOE enhancement of the Pyrazole H-5 proton (the proton adjacent to the benzyl group). You will not see enhancement of the substituent.

-

Case B (Proximal Isomer - 1-Bn-5-Sub): You will see an NOE enhancement of the Substituent group (e.g., methyl protons). You will not see enhancement of a pyrazole ring proton (since H-3 is too far).

-

Caption: Figure 2. NOE Decision Tree for definitive structural assignment of pyrazole regioisomers.

🧪 Module 4: Validated Experimental Protocols

Protocol A: Kinetic Control (Standard)

Best for: Simple substrates where steric bulk dictates selectivity.[1]

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve Pyrazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C .

-

Deprotonation: Add NaH (60% in oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until bubbling ceases (Formation of Sodium Pyrazolate).

-

Alkylation: Add Benzyl Bromide (1.05 eq) dropwise.

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.

-

Quench: Carefully add sat. NH₄Cl. Extract with EtOAc.

Protocol B: The "Cesium Method" (High Selectivity)

Best for: Difficult substrates or when the "Standard" method yields inseparable mixtures.

-

Setup: Use a vial with a magnetic stir bar.

-

Mixing: Combine Pyrazole (1.0 eq) , Cs₂CO₃ (1.5 eq) , and Acetonitrile (MeCN) (0.2 M). Note: DMF can be used if solubility is an issue, but MeCN often gives cleaner profiles.[1]

-

Activation: Stir at RT for 15 minutes.

-

Alkylation: Add Benzyl Chloride (1.1 eq) and TBAI (0.1 eq) .

-

Reaction: Heat to 60°C for 4-12 hours.

-

Workup: Filter off the solid inorganic salts (CsCl/Cs₂CO₃) before aqueous workup. This simplifies the extraction and prevents emulsion.

📚 References

-

Regioselectivity Mechanisms in Pyrazoles:

-

The "Cesium Effect" in Alkylation:

-

Title: Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight (Demonstrates Cs+ coordination logic applicable to heterocycles).

-

Source: Royal Society of Chemistry / PubMed Central.

-

URL:[Link]

-

-

Indazole/Pyrazole N1 vs N2 Selectivity:

-

NMR Identification of Isomers:

-

Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

-

Source: Oxford Instruments Application Notes.

-

URL:[Link]

-

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

optimizing reaction conditions for pyrazole synthesis

Topic: Optimizing Reaction Conditions for Pyrazole Synthesis Role: Senior Application Scientist Status: Online | System: Active

Mission Statement

Welcome to the Pyrazole Synthesis Optimization Hub. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-stakes drug discovery. Our focus is the Knorr Pyrazole Synthesis and its modern variations, as this remains the workhorse for generating diverse libraries.

We address the three critical bottlenecks: Regioselectivity Control , Reaction Kinetics , and Isomer Isolation .

Module 1: Mastering Regioselectivity

The Issue: "I am getting an inseparable mixture of 1,3- and 1,5-isomers."

The Diagnosis: In the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, the product distribution is dictated by the relative rates of the initial nucleophilic attack. This is a competition between:

-

Electronic Control: The most nucleophilic hydrazine nitrogen attacking the most electrophilic carbonyl carbon.

-

Steric Control: The least hindered nitrogen attacking the least hindered carbonyl.

The Solution: Solvent-Directed Control While steric modification of starting materials is often impossible (due to SAR constraints), the solvent system is your primary lever.

Protocol A: Fluorinated Alcohol Solvent System (High Regioselectivity) Recent data indicates that fluorinated alcohols (TFE, HFIP) can lock the 1,3-dicarbonyl into specific tautomeric forms via strong hydrogen bonding, significantly enhancing regioselectivity compared to standard ethanol reflux.

-

Reagents: 1.0 equiv 1,3-diketone, 1.1 equiv hydrazine hydrochloride.

-

Solvent: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

-

Conditions: Stir at room temperature for 2-4 hours.

-

Mechanism: The solvent activates the carbonyl and stabilizes the specific enol form, directing the attack to the desired position.

Visualizing the Decision Pathway:

Figure 1: Decision tree for predicting and controlling regioselectivity in Knorr synthesis.

Module 2: Kinetic Optimization (Yield & Rate)

The Issue: "The reaction works but takes 24+ hours, or the cyclization stalls."

The Diagnosis: The formation of the intermediate hydrazone is fast, but the subsequent dehydration/cyclization step is often rate-limiting, especially with electron-deficient hydrazines.

The Solution: Microwave-Assisted Aqueous Synthesis Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for cyclization more effectively than thermal reflux. Furthermore, using water as a solvent exploits the "hydrophobic effect," forcing organic reactants together.

Protocol B: Green Microwave Synthesis

-

Charge: 1.0 mmol 1,3-diketone, 1.0 mmol hydrazine.

-

Solvent: 2-3 mL Deionized Water (No surfactant needed if MW is used).

-

Apparatus: Sealed microwave vial.

-

Parameters:

-

Temperature: 80°C - 100°C

-

Time: 10 - 20 minutes

-

Power: Dynamic (Max 300W)

-

-

Workup: Product often precipitates upon cooling. Filter and wash with cold water.

Comparative Performance Data:

| Parameter | Conventional Reflux (EtOH) | Microwave-Assisted (Water) |

| Reaction Time | 12 - 24 Hours | 10 - 20 Minutes |

| Typical Yield | 65 - 75% | 85 - 95% |

| Purification | Extraction + Column often required | Filtration often sufficient |

| Eco-Impact | High (VOCs) | Low (Green Chemistry) |

Module 3: Purification & Isolation

The Issue: "TLC shows two spots with

The Diagnosis: Regioisomers of pyrazoles often have nearly identical polarity, making standard flash chromatography ineffective.

The Solution: Dry-Loading & Gradient Optimization Liquid loading (dissolving crude in solvent) causes band broadening, which ruins the separation of close isomers.

Protocol C: High-Resolution Flash Chromatography

-

Dry Loading: Dissolve crude mixture in minimal MeOH/DCM. Add Silica Gel (ratio 1:5 crude:silica). Evaporate to a free-flowing powder.[1]

-

Column Packing: Load the powder onto a pre-packed silica cartridge.

-

Eluent System: Do not use simple Hexane/Ethyl Acetate.

-

Recommendation: Use DCM/MeOH (0-5% gradient) or Toluene/Acetone (for highly polar pyrazoles).

-

-

Additives: If peak tailing occurs (common with pyrazoles due to the basic nitrogen), add 1% Triethylamine (TEA) to the mobile phase to sharpen the bands.

Troubleshooting Workflow:

Figure 2: Logic flow for selecting the appropriate purification strategy based on TLC data.

References

-

Regioselective Synthesis via Fluorinated Alcohols: The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3][4]

-

Microwave-Assisted Synthesis: MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

-

Separation Techniques: BenchChem Technical Support. Column chromatography conditions for separating pyrazole isomers.

-

General Mechanism & Review: Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.

Sources

Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-1H-Pyrazole

Ticket ID: PYR-BENZ-04F Subject: Optimization of N-Alkylation Protocols & Impurity Profiling Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 1-(4-fluorobenzyl)-1H-pyrazole is a fundamental N-alkylation (benzylation) of 1H-pyrazole.[1] While seemingly straightforward, this reaction frequently suffers from yield-limiting side reactions, primarily quaternization (bis-alkylation) and hydrolytic degradation of the alkylating agent.

This guide deconstructs the reaction mechanism to isolate failure points, provides a self-validating experimental protocol, and answers high-frequency technical inquiries regarding impurity formation.

Module 1: The Chemistry of Failure (Mechanistic Insights)

To troubleshoot effectively, one must understand the competition between the desired pathway and the parasitic side reactions.

The Primary Pathway ( )

The reaction proceeds via the deprotonation of 1H-pyrazole (

The Major Side Product: Pyrazolium Salt (Over-Alkylation)

The Issue: The product, 1-(4-fluorobenzyl)-1H-pyrazole, is still nucleophilic.[1] If the pyrazolide anion concentration is low (due to weak base or poor solubility) or if a large excess of benzyl halide is used, the product attacks a second equivalent of the alkylating agent. Result: Formation of 1,2-bis(4-fluorobenzyl)pyrazolium halide , a quaternary ammonium salt.[1] This is often observed as a baseline spot on TLC (highly polar).

The Silent Killer: Hydrolysis

The Issue: 4-Fluorobenzyl halides are susceptible to hydrolysis by trace water in the solvent (DMF/Acetonitrile) or base (hygroscopic KOH/NaOH). Result: Formation of 4-fluorobenzyl alcohol , which is unreactive toward the pyrazole. This leads to stalled conversion and unreacted pyrazole.

The "Non-Issue": Regioselectivity

Clarification: For unsubstituted 1H-pyrazole, N1 and N2 alkylation yield the identical product due to symmetry. Regioselectivity is only a concern if the starting pyrazole bears substituents (e.g., 3-methylpyrazole).

Module 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired product and side products.

Caption: Kinetic pathway showing the competition between Product formation (Green), Quaternization (Red, Top), and Hydrolysis (Red, Bottom).

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a strong baseline spot on TLC that doesn't move in 20% EtOAc/Hexane.

Diagnosis: Quaternization (Bis-alkylation). You have formed the pyrazolium salt.[1] This occurs when the ratio of Benzyl Halide : Pyrazole is too high (>1.1 equiv) or the reaction is run too hot for too long. Corrective Action:

-

Stoichiometry: Reduce 4-fluorobenzyl halide to 1.0 or 0.95 equivalents relative to pyrazole.

-

Dilution: Increase solvent volume. High concentration favors bimolecular side reactions.

-

Workup: These salts are water-soluble.[1] Wash the organic layer thoroughly with water/brine; the salt will partition into the aqueous phase, purifying your product.

Q2: My reaction stalled with 30% starting material remaining. Adding more halide didn't help.

Diagnosis: Hydrolysis / Wet Solvent. Your alkylating agent converted to 4-fluorobenzyl alcohol (check TLC/GC for a spot near the starting halide).[1] Corrective Action:

-

Dry Solvents: Ensure DMF or Acetonitrile is anhydrous (<50 ppm water).

-

Base Choice: If using KOH/NaOH, switch to NaH (60% dispersion) or Cs2CO3 to minimize water introduction.

-

Reagent Quality: Check the integrity of your 4-fluorobenzyl halide. Benzyl chlorides degrade over time to HCl and alcohols.

Q3: Can I use Acetone/K2CO3 instead of DMF/NaH?

Answer: Yes, and it is often preferred. While NaH/DMF is faster, it is harsher and prone to "runaway" exotherms that favor side products.

-

Recommendation: Use Acetonitrile (MeCN) with K2CO3 at reflux (

). This is a "Goldilocks" condition—strong enough to deprotonate pyrazole, but mild enough to suppress quaternization compared to DMF.

Module 4: Optimized Experimental Protocol

This protocol is designed to minimize bis-alkylation by controlling the availability of the electrophile.

Reagents

-

1H-Pyrazole: 1.0 equiv (68.08 g/mol )[1]

-

4-Fluorobenzyl Chloride: 1.05 equiv (144.57 g/mol )[1]

-

Base: Potassium Carbonate (

), anhydrous: 2.0 equiv -

Solvent: Acetonitrile (MeCN), anhydrous (0.5 M concentration)

-

Catalyst (Optional): Sodium Iodide (NaI): 0.05 equiv (Finkelstein acceleration)

Step-by-Step Procedure

-

Activation: In a dried round-bottom flask under

, charge 1H-Pyrazole, -

Addition: Add 4-Fluorobenzyl chloride dropwise over 15 minutes. Why: Slow addition keeps the concentration of the alkylating agent low relative to the pyrazole anion, suppressing bis-alkylation.

-

Reaction: Heat to reflux (

) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).-

Checkpoint: Product

. Starting Pyrazole

-

-

Workup (Critical for Purity):

-

Cool to RT and filter off inorganic salts (

). -

Concentrate the filtrate to remove MeCN.

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash 1: Water (removes trace salts).

-

Wash 2: 1M HCl (Optional - Caution): A quick wash with dilute acid can remove unreacted pyrazole (which is basic), but prolonged exposure may protonate the product. Preferred: Brine wash only.

-

-

Purification: If the stoichiometry was accurate, recrystallization from Hexanes/EtOAc is often sufficient. If oil remains, silica gel chromatography is required.

Module 5: Decision Logic for Process Optimization

Use this logic tree to adapt the protocol based on your specific lab constraints.

Caption: Decision matrix for selecting the optimal synthetic route based on available equipment and tolerance for side products.

References

-

General N-Alkylation Methodology: Rosa, F. A., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[1][2] The Journal of Organic Chemistry, vol. 87, no.[3] 15, 2022, pp. 9797–9807.

-

Quaternization Side Reactions: Claramunt, R. M., et al. "Quaternization and Dequaternization of Pyrazoles in Solvent-Free Conditions."[1][4] Journal of Heterocyclic Chemistry, vol. 36, no. 1, 1999.[4]

-

Phase Transfer Catalysis Options: Bouchet, P., et al. "N-Alkylation of Pyrazoles in Phase Transfer Catalysis."[1] Tetrahedron, vol. 35, no. 11, 1979, pp. 1331-1338.[1]

-

Regioselectivity (Contextual Reference): Underwood, T. J., et al. "Regioselective N-Alkylation of an Activated Pyrazole."[5] Synlett, vol. 2010, no.[5] 6, 2010, pp. 873-876.[1][5]

Sources

stability issues of 1-(4-fluorobenzyl)-1H-pyrazole in solution

Technical Support Center: 1-(4-fluorobenzyl)-1H-pyrazole

Document ID: TSS-FBP-001 Version: 1.0 Last Updated: February 3, 2026

Introduction

Welcome to the technical support guide for 1-(4-fluorobenzyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. 1-(4-fluorobenzyl)-1H-pyrazole is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Understanding its stability profile is critical for ensuring experimental reproducibility, accuracy in quantitative assays, and the integrity of synthesized products. This guide provides field-proven insights and protocols to help you navigate and mitigate potential stability challenges.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 1-(4-fluorobenzyl)-1H-pyrazole in solution.

Question 1: I'm observing a decrease in the concentration of my stock solution over time, even when stored at 4°C. What is the likely cause?

Answer: A gradual decrease in concentration is a classic indicator of chemical degradation. For 1-(4-fluorobenzyl)-1H-pyrazole, there are three primary degradation pathways to consider, even under refrigerated conditions:

-

Hydrolysis: While the pyrazole ring itself is generally stable, the benzyl N-C bond can be susceptible to cleavage under acidic or basic conditions.[2] If your solvent is protic (e.g., methanol, ethanol, or water) and not pH-controlled, slow hydrolysis can occur, cleaving the molecule into 1H-pyrazole and 4-fluorobenzyl alcohol/aldehyde.

-

Oxidation: The benzylic methylene bridge (-CH₂-) is a primary site for oxidation. Atmospheric oxygen, or trace peroxide impurities in solvents like THF or diethyl ether, can oxidize the methylene group to a carbonyl, forming 1-(4-fluorobenzoyl)-1H-pyrazole. This is a common metabolic pathway for benzylic positions and can be accelerated by trace metal ions.

-

Photodegradation: Aromatic systems like the pyrazole and fluorophenyl rings can absorb UV-Vis light. Chronic exposure to ambient lab lighting can induce photochemical reactions. Phenylpyrazole compounds, particularly in aqueous solutions, are known to undergo photodegradation, which can involve ring cleavage or reactions at the benzyl position.[3] The C-F bond is typically robust, but significant energy input from light can lead to defluorination in some fluorinated pesticides.[4]

Recommendation: First, verify the pH of your solution. For long-term storage, use an aprotic solvent like anhydrous DMSO or acetonitrile and protect from light using amber vials. See Protocol 1 for best practices.

Question 2: My HPLC and LC-MS analyses show several new, unexpected peaks that grow over time. How can I identify these impurities?

Answer: The appearance of new peaks is direct evidence of degradation. Identifying these degradants is key to understanding the stability issue. The pyrazole core is highly resistant to most oxidizing and reducing agents, suggesting that modifications will likely occur on the substituents or the benzyl bridge.[2]

Here is a logical workflow to identify these unknown peaks:

-

Analyze by LC-MS: The primary goal is to obtain the mass-to-charge ratio (m/z) of the parent compound and each new impurity.

-

Hypothesize Degradant Structures: Compare the molecular weights of the impurities to the parent compound.

-

Mass increase of +14 Da: Suggests oxidation of the methylene bridge to a ketone (C=O) and subsequent hydration or rearrangement.

-

Mass decrease corresponding to the fluorobenzyl group: Indicates cleavage of the N-C bond, leaving the 1H-pyrazole ring.

-

Mass increase of +16 Da: Suggests N-oxidation on one of the pyrazole nitrogens.

-

-

Perform Forced Degradation: To confirm your hypotheses, conduct a forced degradation study (see Protocol 2). By intentionally stressing the compound under specific conditions (acid, base, oxidation, light), you can often selectively generate the impurities you are observing, which aids in their identification. Forced degradation is a standard approach in pharmaceutical development for exactly this purpose.[5][6]

Below is a visualization of the most probable degradation pathways.

Caption: Potential degradation pathways for 1-(4-fluorobenzyl)-1H-pyrazole.

Question 3: Is 1-(4-fluorobenzyl)-1H-pyrazole sensitive to light, and what are the best storage practices?

Answer: Yes, it is potentially photosensitive. The aromatic nature of both the pyrazole and fluorophenyl rings allows for the absorption of UV and, to some extent, visible light, which can provide the activation energy for degradation reactions. Studies on related benzyl-flanked molecules have shown that photostability can be a concern, and modifications to this part of the structure are sometimes necessary to improve it.[7][8]

Best Practices for Storage:

-

Primary Container: Always use amber glass vials or tubes that block UV and visible light transmission. If you must use clear vials (e.g., for autosamplers), wrap them in aluminum foil.

-

Laboratory Environment: Minimize exposure to direct sunlight and overhead fluorescent lighting. Store solutions in a dark refrigerator or freezer when not in use.

-

Stock Solutions: Prepare stock solutions in a light-controlled environment if possible (e.g., under yellow light or in a fume hood with the sash lowered).

Question 4: Which solvents provide the best stability for this compound?

Answer: Solvent choice is critical for long-term stability. The ideal solvent should be aprotic, anhydrous, and free of impurities like peroxides.

| Solvent | Suitability | Rationale |

| DMSO (anhydrous) | Excellent | Aprotic, polar, excellent solubilizing power. Minimizes risk of hydrolysis. |

| Acetonitrile (ACN) | Excellent | Aprotic, polar. Good for analytical dilutions (LC-MS compatible). |

| Dimethylformamide (DMF) | Good | Aprotic, polar. Ensure high purity as it can degrade to form amines. |

| Methanol / Ethanol | Fair to Poor | Protic solvents. Can participate in hydrolysis, especially if not pH neutral. Use only for immediate experimental use. |

| Water / Buffers | Poor (unbuffered) | High risk of hydrolysis. If aqueous solutions are necessary, use a freshly prepared buffer at neutral pH (6.5-7.5). |

| THF / Diethyl Ether | Poor | Prone to forming explosive peroxide impurities which are highly oxidative. Avoid for long-term storage. |

Recommendation: For long-term storage (>1 week), prepare concentrated stock solutions in anhydrous DMSO or ACN, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in amber vials.

Part 2: Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your 1-(4-fluorobenzyl)-1H-pyrazole solutions.

Materials:

-

1-(4-fluorobenzyl)-1H-pyrazole (solid)

-

Anhydrous DMSO or Acetonitrile (spectroscopic or HPLC grade)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Argon or Nitrogen gas (optional, but recommended)

Procedure:

-

Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.

-

Weigh Compound: Carefully add the desired amount of solid 1-(4-fluorobenzyl)-1H-pyrazole to the vial and record the exact weight.

-

Add Solvent: Under a fume hood, add the calculated volume of anhydrous DMSO or ACN to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.

-

Inert Atmosphere (Optional): For maximum stability, gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) for 10-15 seconds to displace oxygen. Recap immediately.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the primary stock solution at -20°C or below. For routine use, create smaller aliquots to prevent contamination and degradation of the main stock from repeated handling and freeze-thaw cycles.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol provides a systematic way to investigate the stability of 1-(4-fluorobenzyl)-1H-pyrazole under various stress conditions. This is a crucial step in developing stability-indicating analytical methods.[6]

Caption: Workflow for a forced degradation study.

Detailed Steps:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This co-solvent system ensures solubility while allowing for aqueous-based degradation.

-